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Compound Name:
2-(2-Bromo-4-

fluorophenyl)acetonitrile

Cat. No.: B1268558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a

versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine

atom and a fluorine atom on the phenyl ring, imparts specific reactivity that is highly valuable in

the construction of complex molecular architectures. This compound has garnered significant

attention in medicinal chemistry and proteomics for its role as a key intermediate in the

synthesis of targeted therapeutics and as a tool for protein modification. This technical guide

provides a comprehensive overview of its chemical properties, synthesis, and applications, with

a focus on its relevance to drug discovery and development.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(2-Bromo-4-
fluorophenyl)acetonitrile is essential for its effective use in research and synthesis. The

following table summarizes its key identifiers and physical data.
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Property Value Reference

IUPAC Name
2-(2-Bromo-4-

fluorophenyl)acetonitrile
N/A

CAS Number 61150-58-1 [1]

Molecular Formula C₈H₅BrFN [1]

Molecular Weight 214.04 g/mol [1]

Appearance Solid (Typical) [2]

Solubility

Low in water; Soluble in

common organic solvents like

dichloromethane and

chloroform.

[2]

Purity >97% [1]

Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 2-(2-
Bromo-4-fluorophenyl)acetonitrile.
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Spectrum Type Data

¹H NMR

The proton NMR spectrum provides

characteristic signals for the aromatic and

methylene protons.

¹³C NMR

The carbon NMR spectrum shows distinct

resonances for each carbon atom in the

molecule, including the nitrile and halogenated

aromatic carbons.

Infrared (IR)

The IR spectrum exhibits characteristic

absorption bands for the nitrile (C≡N) stretching

vibration and aromatic C-H and C-X (X = Br, F)

bonds.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion

peak and characteristic fragmentation patterns

corresponding to the loss of bromine, fluorine,

and the cyano group.

Experimental Protocols
Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile
A common synthetic route to 2-(2-Bromo-4-fluorophenyl)acetonitrile involves the

nucleophilic substitution of a benzyl halide with a cyanide salt.

Reaction:

2-Bromo-4-fluorobenzyl bromide + Sodium Cyanide → 2-(2-Bromo-4-
fluorophenyl)acetonitrile + Sodium Bromide

Detailed Protocol:

Reaction Setup: A solution of sodium cyanide (NaCN) in a suitable solvent, such as dimethyl

sulfoxide (DMSO), is prepared in a reaction vessel equipped with a stirrer and a temperature

controller.
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Addition of Starting Material: 2-Bromo-4-fluorobenzyl bromide, dissolved in a minimal

amount of the reaction solvent, is added dropwise to the heated NaCN solution.

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography

(TLC) or high-performance liquid chromatography (HPLC) to ensure the complete

consumption of the starting material.

Work-up: Upon completion, the reaction mixture is cooled to room temperature and

quenched with water. The aqueous layer is then extracted multiple times with an organic

solvent, such as dichloromethane or ethyl acetate.

Purification: The combined organic extracts are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product is then purified

by column chromatography on silica gel to yield pure 2-(2-Bromo-4-
fluorophenyl)acetonitrile.

Applications in Drug Discovery and Development
2-(2-Bromo-4-fluorophenyl)acetonitrile is a critical intermediate in the synthesis of Polo-like

kinase 1 (PLK1) inhibitors. PLK1 is a key regulator of the cell cycle, and its overexpression is

implicated in the development and progression of various cancers. Inhibitors of PLK1 are

therefore promising therapeutic agents for cancer treatment.

Role as a PLK1 Inhibitor Intermediate
The 2-(2-bromo-4-fluorophenyl)acetonitrile core serves as a scaffold for the elaboration of

more complex molecules that can bind to the active site of PLK1. The bromine atom provides a

handle for further functionalization through cross-coupling reactions, while the fluorinated

phenyl ring can enhance binding affinity and metabolic stability of the final drug candidate.

Mandatory Visualization
Synthesis Pathway of a PLK1 Inhibitor Intermediate
The following diagram illustrates the initial step in the synthesis of a potential Polo-like kinase 1

(PLK1) inhibitor, starting from 2-(2-Bromo-4-fluorophenyl)acetonitrile. This step involves the

alkylation of the acetonitrile derivative, a crucial transformation for building the core structure of

the inhibitor.
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Synthesis of a PLK1 Inhibitor Intermediate

Reaction Step

Intermediate Product

2-(2-Bromo-4-fluorophenyl)acetonitrile

Alkylation

Strong Base (e.g., NaH) Alkylating Agent (e.g., CH3I)

Alkylated Intermediate

Formation of new C-C bond

Click to download full resolution via product page

Caption: Initial alkylation step in the synthesis of a PLK1 inhibitor.

Conclusion
2-(2-Bromo-4-fluorophenyl)acetonitrile is a valuable and versatile chemical intermediate with

significant applications in medicinal chemistry and proteomics. Its well-defined synthesis and

reactivity profile make it an important building block for the development of novel therapeutics,

particularly in the area of oncology. The detailed information provided in this guide is intended

to support researchers and drug development professionals in leveraging the full potential of

this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1268558?utm_src=pdf-custom-synthesis
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=68683
https://nj-finechem.com/products/nitrile/2-bromo-4-fluorophenyl-acetonitrile-cas-1214337-46-2.html
https://nj-finechem.com/products/nitrile/2-bromo-4-fluorophenyl-acetonitrile-cas-1214337-46-2.html
https://www.benchchem.com/product/b1268558#2-2-bromo-4-fluorophenyl-acetonitrile-iupac-name
https://www.benchchem.com/product/b1268558#2-2-bromo-4-fluorophenyl-acetonitrile-iupac-name
https://www.benchchem.com/product/b1268558#2-2-bromo-4-fluorophenyl-acetonitrile-iupac-name
https://www.benchchem.com/product/b1268558#2-2-bromo-4-fluorophenyl-acetonitrile-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268558?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

